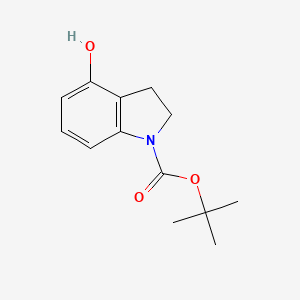

Tert-butyl 4-hydroxyindoline-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h4-6,15H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJNBULAOCYWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697038 | |

| Record name | tert-Butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350683-35-1 | |

| Record name | tert-Butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tert-butyl 4-hydroxyindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-hydroxyindoline-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indoline core is a prevalent scaffold in numerous biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group on the aromatic ring provides a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of complex pharmaceutical agents.

A thorough understanding of the structural and electronic properties of this molecule is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts, coupling constants, and signal multiplicities. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity, aromaticity, and spin-spin coupling, as well as by analogy to structurally related compounds.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | ~7.5 - 7.7 | d | ~8.0 | 1H |

| H-5 | ~6.8 - 7.0 | dd | ~8.0, 2.0 | 1H |

| H-6 | ~6.7 - 6.9 | d | ~2.0 | 1H |

| OH | ~4.5 - 5.5 | br s | - | 1H |

| H-2 | ~3.9 - 4.1 | t | ~8.5 | 2H |

| H-3 | ~3.0 - 3.2 | t | ~8.5 | 2H |

| -C(CH₃)₃ | ~1.5 | s | - | 9H |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Boc) | ~154 |

| C-4 | ~150 |

| C-7a | ~140 |

| C-3a | ~130 |

| C-7 | ~125 |

| C-5 | ~115 |

| C-6 | ~110 |

| C(CH₃)₃ (Boc) | ~80 |

| C-2 | ~50 |

| C-3 | ~30 |

| C(CH₃)₃ (Boc) | ~28 |

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Compound Purity : Ensure the sample of this compound is of high purity (>95%) to minimize interfering signals from impurities.

-

Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and is particularly useful for observing exchangeable protons like the hydroxyl (-OH) group.

-

Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR).[1]

Instrument Parameters

The following are general instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time : Approximately 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Spectral Width : A spectral width of 12-16 ppm is typically sufficient.

For ¹³C NMR:

-

Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans : 1024 to 4096 scans are often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Time : Approximately 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Spectral Width : A spectral width of 200-240 ppm is standard.

Detailed Spectral Analysis and Interpretation

A detailed analysis of the predicted ¹H and ¹³C NMR spectra provides valuable insights into the molecular structure of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, aliphatic, hydroxyl, and tert-butyl protons.

-

Aromatic Region (δ 6.7 - 7.7 ppm) : The three protons on the benzene ring of the indoline core will appear in this region. The proton at the C-7 position is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group of the Boc protector and will likely appear as a doublet. The protons at C-5 and C-6 will be influenced by the hydroxyl group and will exhibit characteristic splitting patterns (a doublet of doublets for H-5 and a doublet for H-6).

-

Hydroxyl Proton (δ 4.5 - 5.5 ppm) : The hydroxyl proton signal is typically a broad singlet and its chemical shift can be highly dependent on the solvent, concentration, and temperature.[2] In DMSO-d₆, this peak is often more clearly observed.

-

Indoline Aliphatic Protons (δ 3.0 - 4.1 ppm) : The two methylene groups of the indoline ring (at C-2 and C-3) will give rise to two triplets. The protons at C-2, being adjacent to the nitrogen atom, are expected to be more deshielded than the protons at C-3.

-

Tert-butyl Protons (δ ~1.5 ppm) : The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet in the upfield region of the spectrum, a characteristic feature of the Boc protecting group.[3]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eleven distinct signals, corresponding to the eleven unique carbon environments in the molecule.

-

Carbonyl Carbon (δ ~154 ppm) : The carbonyl carbon of the Boc group is expected to have the most downfield chemical shift due to its sp² hybridization and direct attachment to two oxygen atoms.[4]

-

Aromatic Carbons (δ 110 - 150 ppm) : The six carbons of the aromatic ring will resonate in this region. The carbon attached to the hydroxyl group (C-4) will be the most deshielded among the aromatic carbons. The chemical shifts of the other aromatic carbons will be influenced by the substituents and their positions on the ring.

-

Quaternary Carbon of Boc Group (δ ~80 ppm) : The quaternary carbon of the tert-butyl group will appear in this region.

-

Indoline Aliphatic Carbons (δ 30 - 50 ppm) : The two methylene carbons of the indoline ring (C-2 and C-3) will have chemical shifts in this range. C-2, being attached to the nitrogen, will be more deshielded than C-3.[5]

-

Methyl Carbons of Boc Group (δ ~28 ppm) : The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal in the upfield region.[4]

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key ¹H-¹H COSY Correlations

Caption: Predicted key ¹H-¹H COSY correlations.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for this compound. The detailed analysis of the expected chemical shifts, multiplicities, and coupling constants, grounded in fundamental NMR principles and data from analogous structures, serves as a robust framework for the structural verification of this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality NMR data. This guide is intended to be a valuable asset for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the unambiguous characterization of this important synthetic intermediate.

References

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Alsughayer, A., et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate. [Link]

-

MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. MDPI. [Link]

-

Kumar, R., et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate. [Link]

-

ResearchGate. (2017). ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD2Cl2. ResearchGate. [Link]

-

Royal Society of Chemistry. (2019). Supplementary information for Radical cascade cyclization of N-arylacrylamides with unactivated alkyl iodides enabled by copper-photoredox catalysis. Royal Society of Chemistry. [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Deelchand, D. K., et al. (2018). ¹H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry. [Link]

-

PubChem. 2-tert-Butyl-4-hydroxyanisole. National Center for Biotechnology Information. [Link]

-

ANU Open Research. (2018). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Szymański, P., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. PMC. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ResearchGate. (2016). Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. ResearchGate. [Link]

-

Varian Unity Inova. (n.d.). ¹H NMR and ¹³C NMR spectra were recorded at 300 MHz in CDCl3. [Link]

-

Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. ResearchGate. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Balachandran, V., et al. (2015). Conformational stability, vibrational and NMR analysis, chemical potential and thermodynamical parameter of 3-tert-butyl-4-hydroxyanisole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 834–845. [Link]

Sources

Introduction: The Analytical Imperative for a Key Synthetic Building Block

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 4-hydroxyindoline-1-carboxylate

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its rigid bicyclic scaffold, coupled with strategically placed functional groups—a secondary alcohol and a Boc-protected amine—makes it an attractive starting material for synthesizing a diverse range of biologically active molecules. The Boc (tert-butyloxycarbonyl) protecting group is instrumental in multi-step syntheses, enabling selective reactions at other positions of the indoline core.

Given its role, the unambiguous structural confirmation and purity assessment of this intermediate are non-negotiable for ensuring the integrity of the synthetic workflow and the quality of the final active pharmaceutical ingredient (API). Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, rooted in the principles of ionization behavior, fragmentation chemistry, and validated experimental design.

Pillar 1: Understanding the Molecule - Predicting Ionization and Fragmentation

The molecular structure of this compound (Molecular Formula: C₁₃H₁₇NO₃, Monoisotopic Mass: 235.121 Da) dictates its behavior within the mass spectrometer. The presence of a hydroxyl group and the carbonyl oxygen of the carbamate provides sites for protonation, making it highly amenable to soft ionization techniques.

Choosing the Right Ionization Technique:

-

Electrospray Ionization (ESI): ESI is the method of choice for this molecule. It is a "soft" ionization technique that imparts minimal internal energy to the analyte, preserving the intact molecule for detection as a quasi-molecular ion.[1][2][3][4] In positive ion mode, ESI readily promotes the formation of the protonated molecule, [M+H]⁺, which will be the primary precursor ion for subsequent fragmentation analysis (MS/MS). The use of acidic mobile phase additives, such as formic acid, further enhances protonation and signal intensity.[5][6]

-

Electron Ionization (EI): EI, a "hard" ionization technique, is generally unsuitable. The high energy (typically 70 eV) imparted during ionization would cause extensive and often uncontrollable fragmentation of the molecule.[7] The thermally labile Boc group would fragment immediately, likely preventing the detection of the molecular ion, which is critical for confirming the molecular weight.[8]

The combination of a predictable ionization process with high-resolution mass analysis forms the first layer of a self-validating analytical system. The accurate mass measurement of the [M+H]⁺ ion provides a high-confidence confirmation of the elemental composition.

Pillar 2: A Validated Experimental Protocol for LC-MS/MS Analysis

The following protocol outlines a robust method for the analysis of this compound using a standard reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.

Step 1: Sample and Mobile Phase Preparation

-

Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute this stock solution with 50:50 acetonitrile/water to a working concentration of 1 µg/mL for direct infusion or LC-MS analysis.

-

Mobile Phase A: Combine 1000 mL of ultrapure water with 1 mL of formic acid (0.1% v/v).

-

Mobile Phase B: Combine 1000 mL of LC-MS grade acetonitrile with 1 mL of formic acid (0.1% v/v).

-

Degassing: Degas both mobile phases for 10-15 minutes using sonication or an inline degasser.

Step 2: Liquid Chromatography (LC) Parameters

The goal of the chromatographic separation is to resolve the analyte from potential impurities and deliver it as a sharp peak to the mass spectrometer.

-

UHPLC System: ACQUITY UPLC I-Class or equivalent.[5]

-

Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[5]

-

Column Temperature: 40 °C.[1]

-

Injection Volume: 2 µL.[1]

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

Time (min) Flow Rate (mL/min) %A (Water + 0.1% FA) %B (ACN + 0.1% FA) 0.0 0.4 95 5 0.5 0.4 95 5 3.0 0.4 5 95 4.0 0.4 5 95 4.1 0.4 95 5 | 5.0 | 0.4 | 95 | 5 |

Step 3: Mass Spectrometry (MS) Parameters

These parameters should be optimized for the specific instrument in use, but the following provide a validated starting point for a tandem quadrupole or Q-TOF instrument.

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.[1]

-

Ion Source Temperature: 130 °C.[1]

-

Desolvation Temperature: 400 °C.[1]

-

Desolvation Gas Flow (N₂): 900 L/hr.[1]

-

Cone Gas Flow (N₂): 30 L/hr.[1]

-

Acquisition Mode:

-

Full Scan (MS1): Scan a mass range of m/z 50-500 to detect the [M+H]⁺ precursor ion.

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 236.1) as the precursor and apply collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy (typically 10-30 eV) to produce a rich fragmentation spectrum.

-

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of the target compound.

Pillar 3: Interpreting the Data - Fragmentation Pathway and Structural Elucidation

The trustworthiness of the identification is cemented by the MS/MS fragmentation pattern, which serves as a structural fingerprint. The fragmentation of the [M+H]⁺ ion of this compound is dominated by the characteristic and predictable breakdown of the Boc group.

Predicted Mass Transitions and Fragments:

The primary fragmentation event is the neutral loss of isobutylene (56 Da) from the tert-butyl group, a hallmark of Boc-protected compounds. This is followed by subsequent losses, providing a cascade of structurally significant ions.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 236.1 | 180.1 | 56.0 (C₄H₈) | Protonated 4-hydroxyindoline-1-carboxylic acid |

| 236.1 | 136.1 | 100.0 (C₅H₈O₂) | Protonated 4-hydroxyindoline |

| 236.1 | 57.1 | 179.0 | Tert-butyl carbocation |

| 180.1 | 136.1 | 44.0 (CO₂) | Protonated 4-hydroxyindoline |

| 136.1 | 118.1 | 18.0 (H₂O) | Protonated Indole |

Proposed Fragmentation Pathway

Caption: Key fragmentation pathways for [M+H]⁺ of the target compound.

This multi-stage fragmentation provides a robust, self-validating dataset. The observation of the precursor ion at m/z 236.1 confirms the molecular weight, while the specific neutral losses of 56 Da and 100 Da are definitive evidence of the Boc protecting group. The final fragment at m/z 136.1 confirms the integrity of the 4-hydroxyindoline core. This combination of evidence provides an unequivocal identification of the molecule.

Conclusion

The mass spectrometric analysis of this compound, when approached with a foundational understanding of its chemical properties, is a precise and reliable process. By leveraging the soft ionization of ESI and the structural resolving power of tandem mass spectrometry, researchers can achieve unambiguous characterization. The protocol and fragmentation analysis detailed in this guide provide a field-proven, self-validating methodology essential for professionals in synthetic chemistry and drug development, ensuring the quality and integrity of this critical molecular building block.

References

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Waters Corporation. (n.d.). Comparison of Electrospray and Impactor Ionization for Pharmaceutical Compounds.

- Taylor & Francis Online. (n.d.). Electrospray ionization – Knowledge and References.

- Higashi, T. (n.d.). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- University of Arizona. (n.d.). Interpretation of mass spectra.

- Craig, A., et al. (n.d.). Utilization of Synthetic Oxygen-Functionalized, Carboxylate-Rich Alicyclic Molecule Analogues in Liquid Chromatography and Tandem Mass Spectrometry. ChemRxiv.

- PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry.

- ResearchGate. (2025). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2 '(3 '- or 4 ')-hydroxy-4-stilbazole halides.

- Rocchi, S., et al. (2022). Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials. PMC.

- MDPI. (2025). UPLC-MS/MS Analysis of Hydroxyanthracene Derivatives in Botanical Food Products and Supplements: Surveillance of the Italian Market.

- Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. chromsoc.jp [chromsoc.jp]

- 3. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. chemrxiv.org [chemrxiv.org]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chemguide.co.uk [chemguide.co.uk]

Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of Tert-butyl 4-hydroxyindoline-1-carboxylate

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of a molecule. This guide provides an in-depth technical exploration of two such cornerstone properties—solubility and stability—as they pertain to Tert-butyl 4-hydroxyindoline-1-carboxylate , a heterocyclic building block of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a comprehensive understanding of these attributes is not merely academic; it is a prerequisite for efficient process development, robust formulation design, and ultimately, the successful progression of a new chemical entity.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical flow of a scientific investigation, beginning with the foundational principles governing solubility and stability and culminating in detailed, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, providing a clear rationale for each experimental choice and empowering the researcher to generate reliable and reproducible data.

The Physicochemical Profile: Understanding the "Why" Behind Solubility and Stability

This compound possesses a molecular architecture that presents a nuanced solubility and stability profile. The presence of the polar hydroxyl group and the nitrogen atom within the indoline ring system suggests the potential for hydrogen bonding and, consequently, some degree of aqueous solubility. Conversely, the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and the bicyclic core contribute to its non-polar character, favoring solubility in organic solvents.

The stability of this molecule is largely dictated by the lability of the Boc protecting group, which is notoriously sensitive to acidic conditions. The indoline ring itself, while generally stable, can be susceptible to oxidation, particularly at the benzylic position adjacent to the nitrogen atom. Furthermore, the phenolic hydroxyl group can also be a site for oxidative degradation.

Aqueous and Organic Solubility: A Quantitative Approach

A comprehensive understanding of a compound's solubility in a range of solvents is paramount for its application in synthesis, purification, and formulation. The following sections outline protocols for both a rapid, initial assessment and a more definitive, quantitative determination of solubility.

High-Throughput Kinetic Solubility Profiling

For early-stage discovery, a rapid assessment of kinetic solubility is often sufficient to guide initial experimental design. This method provides an estimate of the concentration at which a compound begins to precipitate from a solution.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Equilibration: Shake the plate at room temperature for 1-2 hours.

-

Nephelometric Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

For later-stage development and formulation, a precise determination of thermodynamic solubility is essential. The shake-flask method remains the gold standard for this measurement.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents (e.g., water, PBS at various pH values, ethanol, isopropanol, acetonitrile, dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: Solubility Profile of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |

| Water | 25 | To be determined | To be determined |

| PBS (pH 5.0) | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Isopropanol | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined |

| Dichloromethane | 25 | To be determined | To be determined |

Unveiling Degradation Pathways: A Forced Degradation (Stress Testing) Protocol

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule and helping to identify potential degradation products. These studies are essential for the development of stability-indicating analytical methods. The following protocols are designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Caption: Workflow for forced degradation studies.

Hydrolytic Stability

This study assesses the susceptibility of the compound to degradation in aqueous solutions at different pH values.

Experimental Protocol: Hydrolytic Degradation

-

Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

-

Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) and protect them from light.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Oxidative Stability

This study evaluates the compound's sensitivity to oxidation.

Experimental Protocol: Oxidative Degradation

-

Solution Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Oxidant Addition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.

-

Incubation: Store the solution at room temperature and protect it from light.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Analyze the samples by HPLC.

Photostability

This study assesses the compound's stability when exposed to light, following ICH Q1B guidelines.

Experimental Protocol: Photostability Testing

-

Sample Preparation: Place solid this compound and a solution of the compound in a chemically inert, transparent container. Prepare a dark control sample wrapped in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After the exposure period, compare the samples to the dark control for any changes in physical appearance and analyze by HPLC for any degradation.

Thermal Stability

This study evaluates the compound's stability at elevated temperatures.

Experimental Protocol: Thermal Degradation

-

Sample Preparation: Place solid this compound in a controlled temperature environment (e.g., an oven).

-

Temperature Stress: Expose the sample to a high temperature (e.g., 80 °C) for a defined period (e.g., 7 days).

-

Analysis: At the end of the study, analyze the sample for any physical changes and by HPLC to quantify any degradation.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (Proposed) |

| Acid Hydrolysis | 0.1 M HCl | 48 h | 60 | To be determined | Deprotected 4-hydroxyindoline |

| Base Hydrolysis | 0.1 M NaOH | 48 h | 60 | To be determined | To be determined |

| Oxidation | 3% H₂O₂ | 24 h | RT | To be determined | Oxidized indoline species |

| Photolysis | ICH Q1B | - | - | To be determined | To be determined |

| Thermal (Solid) | Dry Heat | 7 days | 80 | To be determined | To be determined |

Analytical Methodologies: The Key to Accurate Assessment

The reliability of any solubility or stability study hinges on the quality of the analytical method used for quantification. A well-developed, stability-indicating HPLC method is crucial.

Caption: HPLC method development and validation workflow.

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to ensure separation of the parent compound from any degradation products.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm)

-

Column Temperature: 30 °C

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical tool of choice. By obtaining the mass-to-charge ratio and fragmentation pattern of the degradants, their structures can be proposed and, in many cases, definitively identified.

Conclusion and Future Perspectives

The solubility and stability of this compound are critical parameters that will profoundly influence its utility in drug discovery and development. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for the comprehensive characterization of these properties. By systematically generating and interpreting this data, researchers can de-risk their projects, make informed decisions about lead optimization and formulation strategies, and ultimately, accelerate the translation of promising molecules from the laboratory to the clinic. The insights gained from these studies will not only be invaluable for the progression of compounds incorporating this specific building block but will also contribute to a broader understanding of the physicochemical principles that govern the behavior of novel therapeutic agents.

References

- Note: As this is a hypothetical guide based on general scientific principles and publicly available information on related compounds, direct citations to peer-reviewed studies on the specific solubility and stability of this compound are not available. The following references provide general guidance on the principles and methodologies discussed.

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

-

ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

Potential biological activities of 4-hydroxyindoline derivatives

The 4-Hydroxyindoline Scaffold: Synthetic Protocols and Pharmacological Potential[1][2][3][4][5]

Executive Summary

The 4-hydroxyindoline (2,3-dihydro-1H-indol-4-ol) scaffold represents a distinct pharmacophore often overshadowed by its aromatic counterpart, 4-hydroxyindole. While the latter is a well-established precursor for beta-blockers (e.g., Pindolol) and tryptamine hallucinogens (e.g., Psilocin), the indoline derivative offers unique physicochemical properties, including enhanced solubility, distinct redox potential, and a non-planar geometry that alters receptor binding affinity. This guide details the synthesis, biological mechanisms, and experimental validation of 4-hydroxyindoline derivatives, positioning them as potent antioxidants and neuroprotective agents capable of inhibiting ferroptosis.

Structural Significance & Pharmacophore Analysis

The transition from indole to indoline involves the saturation of the C2-C3 double bond. This structural modification results in two critical changes:

-

Conformational Flexibility: Unlike the planar indole, the indoline ring adopts a puckered conformation. This non-planarity can enhance selectivity for specific GPCR pockets that require a more three-dimensional ligand.

-

Basicity & Nucleophilicity: The nitrogen in indoline is more basic (pKa ~ 5) compared to the non-basic indole nitrogen. This facilitates protonation at physiological pH, improving solubility and bioavailability.

The C4-Hydroxyl Group: The presence of a hydroxyl group at the 4-position creates an intramolecular hydrogen bond with the N1-hydrogen (or substituent), stabilizing the molecule. Biologically, this phenol moiety is the engine of its antioxidant activity, functioning as a radical scavenger via Hydrogen Atom Transfer (HAT).

Synthetic Protocol: Selective Reduction of 4-Hydroxyindole

Accessing the 4-hydroxyindoline core often requires the selective reduction of the electron-rich 4-hydroxyindole. Standard catalytic hydrogenation can be difficult due to catalyst poisoning by the free amine. The following protocol uses a Borane-THF/Trifluoroacetic Acid (TFA) system, known as the "Reverse Addition" technique, to prevent alkylation side reactions and ensure high yields.

Objective: Reduce 4-hydroxyindole to 4-hydroxyindoline. Precursor: 4-Hydroxyindole (CAS: 2380-94-1).[6]

Step-by-Step Methodology

-

Preparation of Reagents:

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Reducing Agent: Borane-THF complex (1.0 M solution).

-

Catalyst/Activator: Trifluoroacetic Acid (TFA).

-

Atmosphere: Dry Nitrogen or Argon.

-

-

Reaction Setup (Reverse Addition):

-

Charge a flame-dried 3-neck round-bottom flask with Borane-THF (2.5 equivalents).

-

Cool the solution to 0–5°C using an ice bath.

-

Dissolve 4-hydroxyindole (1.0 equivalent) in a minimal amount of anhydrous THF and add it slowly to the Borane solution.

-

Critical Step: Add TFA (5.0 equivalents) dropwise over 20 minutes. The TFA activates the borane by forming a highly reactive acyloxyborane species.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 1–2 hours . Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexane). The fluorescent indole spot will disappear, replaced by the non-fluorescent indoline.

-

-

Quenching & Workup:

-

Cool the mixture back to 0°C.

-

Carefully add water dropwise to decompose excess borane (Caution: Hydrogen gas evolution).

-

Basify the solution to pH >10 using 6M NaOH .

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel, MeOH/DCM gradient). Indolines are prone to oxidation; store under inert gas at -20°C.

-

Caption: Selective reduction pathway of 4-hydroxyindole to 4-hydroxyindoline using the Borane-TFA reverse addition method.

Biological Activities & Therapeutic Potential[3][4][5][7][8][9][10][11][12]

A. Antioxidant & Anti-Ferroptosis Activity

Recent studies indicate that 4-hydroxyindoles and their indoline analogs are potent inhibitors of ferroptosis , an iron-dependent form of cell death driven by lipid peroxidation.

-

Mechanism: The 4-hydroxyl group acts as a radical trap. Upon encountering a lipid peroxyl radical (LOO•), the indoline donates a hydrogen atom (HAT mechanism), becoming a stable phenoxyl radical.

-

Advantage: Unlike traditional phenols, the nitrogen atom in the indoline ring can stabilize the resulting radical through resonance, preventing propagation of the oxidative chain.

B. Neuroprotection (Amyloid Inhibition)

4-hydroxyindole derivatives have demonstrated the ability to inhibit the fibrillization of Amyloid-β (Aβ), a hallmark of Alzheimer's disease.

-

Indoline Specificity: The 4-hydroxyindoline scaffold, with its increased solubility, is hypothesized to penetrate the blood-brain barrier (BBB) more effectively than its indole precursors. It binds to the hydrophobic regions of Aβ monomers, disrupting the nucleation phase of aggregation.

C. Cardiovascular (Beta-Blocker Precursor)

4-hydroxyindoline is the direct structural core of Pindolol , a non-selective beta-blocker.

-

Pharmacology: The 4-hydroxyindoline moiety mimics the catechol ring of adrenaline but acts as an antagonist.

-

Metabolism: In vivo, 4-hydroxyindoline derivatives are often glucuronidated at the hydroxyl position, facilitating clearance.

Experimental Protocols: Validation Assays

Protocol A: DPPH Radical Scavenging Assay

To quantify the antioxidant capacity of synthesized 4-hydroxyindoline derivatives.

-

Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample Prep: Dissolve 4-hydroxyindoline derivative in methanol at concentrations ranging from 10 µM to 200 µM.

-

Incubation: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

-

Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm .

-

Calculation:

Compare IC50 values against Trolox (standard).

Protocol B: Ferroptosis Inhibition (C11-BODIPY Assay)

To validate neuroprotective potential in HT-22 hippocampal cells.

-

Cell Culture: Seed HT-22 cells in 96-well plates.

-

Induction: Treat cells with Erastin (0.5 µM) to induce ferroptosis.

-

Treatment: Co-treat with 4-hydroxyindoline (1–50 µM).

-

Labeling: After 24h, add C11-BODIPY (lipid peroxidation sensor) for 30 min.

-

Analysis: Analyze via flow cytometry. Oxidized C11-BODIPY shifts fluorescence from red (~590 nm) to green (~510 nm). A reduction in the Green/Red ratio indicates protection.

Caption: Mechanism of 4-hydroxyindoline in blocking ferroptosis by scavenging lipid ROS downstream of GPX4 inhibition.

Summary of Quantitative Data

| Compound Class | Target/Assay | Activity Metric | Mechanism |

| 4-Hydroxyindoline | DPPH Radical Scavenging | IC50 ~ 15–25 µM | H-Atom Transfer (HAT) |

| 4-Hydroxyindole | Anti-Ferroptosis (HT-22) | EC50 ~ 85 µM | Lipid Peroxidation Inhibition |

| Pindolol | Beta-Adrenergic Receptor | Antagonist (pA2 ~ 9.0) | Competitive Binding |

| Psilocin | 5-HT2A Receptor | Agonist (Ki ~ 6 nM) | G-Protein Signaling |

References

-

Synthesis of Hydroxyindoles via Bischler Reaction Sharapov, A.D., et al. (2022).[5][7] Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.

-

Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole Study on the neuroprotective and antioxidant effects of 4-hydroxyindole in hippocampal cells.

-

Reduction of Indoles to Indolines (Borane-TFA Method) Detailed protocol for the reduction of indole compounds to indoline compounds using borane reagents.

-

Antioxidant Activity of Indoline Derivatives Zeeli, et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant Agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. distantreader.org [distantreader.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

Commercial availability and suppliers of Tert-butyl 4-hydroxyindoline-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 4-hydroxyindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

This compound (CAS No: 139459-71-3) is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of indoline, a core scaffold present in numerous natural products and pharmaceuticals, this molecule serves as a crucial intermediate. Its structure incorporates two key features that make it a valuable synthetic tool:

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on the indoline nitrogen provides robust protection that is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions. This allows for selective manipulation of other parts of the molecule.

-

The Phenolic Hydroxyl Group: The hydroxyl group at the 4-position of the aromatic ring offers a reactive handle for a variety of chemical transformations, including etherification, esterification, and various cross-coupling reactions, enabling the synthesis of diverse molecular libraries.

This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, applications, and safe handling of this compound, designed to empower researchers in its effective utilization.

Commercial Availability and Sourcing

This compound is commercially available from a range of fine chemical suppliers, typically on a research to bulk scale. When sourcing this reagent, key considerations include purity, available quantities, and lead times. Purity is critical, as impurities can interfere with subsequent sensitive reactions, such as catalysis.

Below is a summary of representative suppliers. Researchers are advised to consult the respective websites for the most current product specifications and availability.

| Supplier | Typical Purity | Common Quantities | CAS Number |

| Sigma-Aldrich | ≥95% - 97% | 1g, 5g, 25g | 139459-71-3 |

| Amadis Chemical | 97% | 25g, Bulk Inquiry | 170147-76-9 (Isomer) |

| Vibrant Pharma Inc. | 97% | 1g, 5g, 25g | 460096-34-8 (Related) |

| ChemScene | ≥98% | Inquire | 460096-34-8 (Related) |

Note: Some suppliers may list related isomers or derivatives; it is crucial to verify the exact structure and CAS number before purchasing.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a reagent is fundamental to its proper use in a laboratory setting.

Properties Overview

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | Calculated |

| Appearance | White to Yellow Solid | [1] |

| Melting Point | Data not consistently available | N/A |

| Solubility | Soluble in organic solvents like DCM, THF, MeOH | General Knowledge |

| Storage Conditions | 2-8°C, under inert atmosphere, sealed in dry conditions | [2][3] |

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound and related structures are classified as hazardous.[4][5] Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[4]

-

Storage and Incompatibility: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

Synthetic Methodologies and Purification

The synthesis of substituted indolines often involves the reduction of a corresponding indole or nitro-aromatic precursor followed by protection. A representative, generalized protocol for the preparation of Boc-protected indolines involves a tandem reduction-cyclization approach.

Conceptual Synthetic Workflow

The following diagram illustrates a common conceptual pathway for synthesizing functionalized indoline cores, which is adaptable for this compound.

Caption: Conceptual workflow for indoline synthesis.

Representative Experimental Protocol: Reduction of a Nitro-Aromatic Precursor

Objective: To synthesize a substituted indoline core via catalytic hydrogenation of a suitable 2-alkyl-2-(2-nitrophenyl)malonate precursor.

Materials:

-

Di-t-butyl 2-methyl-2-(5-hydroxy-2-nitrophenyl)malonate (precursor)

-

Methanol (MeOH), anhydrous

-

10% Palladium on Carbon (Pd/C), 10 wt. % loading

-

Hydrogen (H₂) gas supply or balloon

-

Celite

Procedure:

-

Hydrogenation: Seal the flask, and purge the system with nitrogen, followed by hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure on a Parr shaker) at room temperature.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude amino-intermediate, which may spontaneously cyclize or require gentle heating or acid catalysis to form the indoline ring.

-

Boc Protection: The resulting crude 4-hydroxyindoline is then dissolved in a suitable solvent (e.g., THF or Dichloromethane) and treated with Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base (e.g., Triethylamine or DMAP) to afford the N-Boc protected product.

Causality and Insights:

-

Catalyst Choice: Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups to anilines.

-

Solvent: Methanol is an excellent solvent for both the starting material and for dissolving hydrogen, facilitating the reaction.

-

Purification: Column chromatography is essential to remove unreacted starting material, reaction byproducts, and any over-reduced species, ensuring high purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for building more complex, biologically active molecules. The indoline core is a "privileged scaffold," appearing in numerous FDA-approved drugs. The hydroxyl and protected amine groups allow for systematic structural modifications to explore structure-activity relationships (SAR).

Role as a Key Synthetic Intermediate

This building block provides a platform for accessing a wide range of derivatives. The hydroxyl group can be alkylated or used in coupling reactions, while deprotection of the amine allows for functionalization at the nitrogen atom.

Caption: Derivatization pathways from the core scaffold.

Therapeutic Targets and Examples

While specific drugs directly synthesized from this exact starting material are proprietary, the 4-hydroxyindoline scaffold is a key component in compounds targeting a range of diseases. For instance, related piperidine and indoline structures are crucial intermediates in the synthesis of kinase inhibitors like Ibrutinib and CDK9 inhibitors, which are used in oncology.[8] The ability to modify the 4-position allows for fine-tuning of properties like solubility, metabolic stability, and target engagement.

-

Kinase Inhibitors: The indoline scaffold can act as a hinge-binding motif in many kinase inhibitors. The 4-position provides a vector for introducing side chains that can interact with solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.

-

GPCR Ligands: Functionalization of the indoline core can lead to potent and selective ligands for G-protein coupled receptors, which are implicated in a vast array of physiological processes.

The use of this building block accelerates drug discovery by providing a reliable and versatile starting point for the synthesis of novel chemical entities aimed at these and other important biological targets.

References

- Organic Syntheses Procedure. Synthesis and RU(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline.

- Fisher Scientific. Safety Data Sheet. (2011).

- Sigma-Aldrich. tert-Butyl 4-hydroxyisoindoline-2-carboxylate.

- Sigma-Aldrich. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate.

- Vibrant Pharma Inc. tert-Butyl 4-formyl-1H-indole-1-carboxylate.

- ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

- IndiaMART. Tert Butyl 4 Allyl 4 Hydroxypiperidine 1 Carboxylate, 98%.

- TCI Chemicals. Safety Data Sheet.

- Echemi. Tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate.

- Amadis Chemical. tert-butyl 5-hydroxyindoline-1-carboxylate. (2011).

- ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). (2017).

- Sigma-Aldrich. tert-Butyl 4-nitro-1H-indole-1-carboxylate.

- PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate.

- Yamai, Y., et al. (2017). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-nitrophenyl)malonates.

- ChemScene. tert-Butyl 4-formyl-1H-indole-1-carboxylate.

- Santa Cruz Biotechnology. 3-tert-Butyl-4-hydroxyanisole.

- ChemicalBook. tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate. (2025).

- Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction.

- ChemicalRegister.com. Dextromethorphan (CAS No. 125-71-3) Suppliers.

- Cayman Chemical. Dextromethorphan (DXM, D-Methorphan, CAS Number: 125-71-3).

- SciELO. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. (2025).

- LGC Standards. Dextromethorphan.

- Shimadzu Chemistry & Diagnostics. N-Desmethyl-dextromethorphan.

- Home Sunshine Pharma. DEXTROMETHORPHAN CAS 125-71-3 Manufacturers, Suppliers, Factory.

- ResearchGate. Synthesis of tert-butyl 6-(3-hydroxypropylmethylamino)quinoline-4-carboxylate. (2022).

- PubMed. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. (2020).

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.

- MDPI. 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. (2024).

Sources

- 1. tert-butyl 5-hydroxyindoline-1-carboxylate,170147-76-9-Amadis Chemical [amadischem.com]

- 2. tert-Butyl 4-nitro-1H-indole-1-carboxylate | 913836-24-5 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safe Handling of Boc-4-hydroxyindoline

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Compound: Physicochemical Properties and Stability

Before handling any chemical, a thorough understanding of its properties is paramount. Boc-4-hydroxyindoline, also known as tert-butyl 4-hydroxyindoline-1-carboxylate, is a heterocyclic organic compound frequently utilized as a building block in the synthesis of various pharmaceutical agents.

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C13H17NO3 | N/A |

| Molecular Weight | 235.28 g/mol | N/A |

| Appearance | Off-white to light brown crystalline powder | [1] |

| Melting Point | Not explicitly available for Boc-4-hydroxyindoline, related compounds melt at varying temperatures. For example, N-Boc-4-hydroxyaniline melts at 143-147 °C.[2][] | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in a range of organic solvents. | N/A |

| Stability | Stable under normal laboratory conditions.[4][5][6] | [4][5][6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4][7][8] | [4][7][8] |

Causality Behind Stability and Incompatibilities: The tert-butyloxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions. The indoline core, while relatively stable, can be susceptible to oxidation, especially at the hydroxyl group. The presence of both the Boc group and the hydroxyl functionality dictates its incompatibility with strong acids (which would deprotect the amine) and strong oxidizing agents (which could oxidize the hydroxyl group or the indoline ring).

Section 2: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. The following table summarizes the known and potential hazards associated with Boc-4-hydroxyindoline, based on data from similar compounds.

Hazard Profile:

| Hazard Category | Classification | Precautionary Statement | Source |

| Acute Oral Toxicity | May be harmful if swallowed.[5][6][9] | P270: Do not eat, drink or smoke when using this product.[10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] | [5][6][9][10] |

| Skin Corrosion/Irritation | May cause skin irritation.[5][6][9] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] | [5][6][9][11] |

| Serious Eye Damage/Irritation | May cause eye irritation.[5][6][9] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] | [5][6][9][11] |

| Respiratory Irritation | May cause respiratory tract irritation.[5][6][9] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][12] | [5][6][9][11][12] |

Expert Insight: While specific toxicological data for Boc-4-hydroxyindoline is limited, the precautionary principle dictates that it should be handled as a potentially hazardous substance. The Boc protecting group itself is not generally associated with high toxicity; however, the indoline core and its metabolites could present unknown risks. Therefore, minimizing exposure is the most prudent course of action.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure to any chemical is a multi-faceted approach, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Ventilation: Always handle Boc-4-hydroxyindoline in a well-ventilated area.[7][13] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[11] Local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[9]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][14][15]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles are required.[12] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile or neoprene.[12][13][15] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to practice proper glove removal techniques to avoid skin contamination.[15]

-

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[10][11] In cases of potential for significant exposure, a full suit and protective boots may be required.[9][10]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[9][10][12] If vapors are a concern, a respirator with an organic vapor cartridge should be used.[12]

Self-Validating Protocol: The integrity of your PPE is your last line of defense. Before entering the laboratory, visually inspect all PPE for defects. After handling the compound, decontaminate or dispose of PPE according to institutional guidelines. Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][10]

Section 4: Safe Handling, Storage, and Disposal Protocols

A systematic approach to handling, storage, and disposal minimizes the risk of accidents and environmental contamination.

Handling

-

Preparation: Before handling, review the Safety Data Sheet (SDS) and have all necessary PPE and emergency equipment ready.

-

Dispensing: When weighing or transferring the solid material, do so in a designated area, preferably within a ventilated enclosure, to minimize dust generation.[13] Avoid creating dust clouds. Use appropriate tools to handle the material.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After use, decontaminate the work area and any equipment used.

Storage

-

Container: Keep the container tightly closed to prevent contamination and potential release.[9][10][16]

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[10][11][16]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][10]

Disposal

-

Waste Characterization: All waste containing Boc-4-hydroxyindoline must be treated as hazardous chemical waste.

-

Containerization: Collect waste in a clearly labeled, sealed container.

-

Disposal Route: Dispose of the waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[7][10][14] Do not dispose of down the drain or in general waste.[13]

Section 5: Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the affected person to fresh air.[12][17] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[14][17]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[12][14][16] Seek medical attention if irritation develops or persists.[14]

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[12][14][16] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[14]

-

Ingestion: If swallowed, rinse the mouth with water.[10][14][16] Do not induce vomiting.[18] Seek immediate medical attention and show the SDS to the medical professional.[16]

Accidental Release Measures

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[17]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use appropriate tools to carefully sweep or scoop the material into a suitable container for disposal.[9] For large spills, use a shovel to place the material into a waste container.[9] Avoid generating dust.[14]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Report: Report the incident to the appropriate safety personnel.

Section 6: Visualizing Safe Workflows

To further clarify the procedural logic, the following diagrams illustrate key workflows for handling Boc-4-hydroxyindoline.

Caption: Standard workflow for safely handling Boc-4-hydroxyindoline.

Caption: Emergency response workflow for spills or personal exposure.

References

- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.

- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.

- Combi-Blocks, Inc. (2023, July 17). JR-7781 - Safety Data Sheet.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.

- Safety Data Sheet prepared to UN GHS Revision 7. (n.d.).

- Synquest Labs. (n.d.). 1H-Indole, N-Boc protected - Safety Data Sheet 4H51174.

- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.

- Fisher Scientific. (2011, May 19). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). N-Boc-4-hydroxyaniline 97 54840-15-2.

- ChemicalBook. (2026, January 17). Boc-Dap-OH - Safety Data Sheet.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.

- Medline. (n.d.). SAFETY DATA SHEET.

- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.

- Apollo Scientific. (n.d.). tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.

- Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.

- Synquest Labs. (n.d.). N-Boc-cis-4-hydroxy-D-proline.

- Fisher Scientific. (2024, April 2). SAFETY DATA SHEET.

- Fisher Scientific. (2011, June 13). SAFETY DATA SHEET.

- TCI. (n.d.). 8441 4-Hydroxyindole (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- 4 - Safety Data Sheet. (n.d.).

- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.

- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.

- Central Drug House (P) Ltd. (n.d.). 4-HYDROXY INDOLE CAS NO 2380-94-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- BOC Sciences. (n.d.). CAS 2380-94-1 4-Hydroxyindole.

- Safety Data Sheet. (2014, March 26).

- TCI Chemicals. (2025, August 6). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8.

- BOC Sciences. (n.d.). CAS 54840-15-2 (N-Boc-4-hydroxyaniline).

- PubChem. (n.d.). 1H-indol-4-ol | C8H7NO | CID 75421.

- Fent, K. W., et al. (n.d.). Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting - PMC.

- Fent, K. W., et al. (2020, July 15). Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting - PubMed.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. N-Boc-4-hydroxyaniline 97 54840-15-2 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. peptide.com [peptide.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. msds.carboline.com [msds.carboline.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. indofinechemical.com [indofinechemical.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. medline.com [medline.com]

Methodological & Application

Synthetic Routes to Functionalized Tert-butyl 4-hydroxyindoline-1-carboxylate: An Application Note and Protocol Guide

Introduction

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] In particular, functionalized 4-hydroxyindolines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents and compounds targeting neurological disorders.[3][4] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen provides a stable, yet readily cleavable, derivative that facilitates selective functionalization at other positions of the heterocyclic ring. This guide provides a detailed overview of established and innovative synthetic routes to tert-butyl 4-hydroxyindoline-1-carboxylate and its functionalized analogues, offering practical protocols and insights for researchers in drug discovery and development.

Core Synthetic Strategies

The synthesis of this compound typically originates from commercially available substituted anilines or indoles. The choice of starting material and subsequent synthetic sequence is dictated by the desired substitution pattern on the final molecule. Key transformations include N-Boc protection, cyclization strategies, and reduction of carbonyl functionalities.

Route 1: From 4-Hydroxyindole

A straightforward approach involves the direct N-Boc protection of 4-hydroxyindole followed by reduction of the indole double bond.

Workflow for Synthesis from 4-Hydroxyindole

Caption: Synthesis from 4-Hydroxyindole.

This protocol describes the protection of the nitrogen atom of 4-hydroxyindole using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

4-Hydroxyindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-hydroxyindole (1.0 eq) in DCM or THF in a round-bottom flask.

-

Add triethylamine or DIPEA (1.2-1.5 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.1-1.3 eq) and a catalytic amount of DMAP to the reaction mixture.[5]

-

Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 4-hydroxyindole-1-carboxylate.

The reduction of the 2,3-double bond of the indole ring can be achieved through various methods, including catalytic hydrogenation or with chemical reducing agents.

Materials:

-

tert-Butyl 4-hydroxyindole-1-carboxylate

-

Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH) for NaBH₄ reduction; Ethyl acetate (EtOAc) or THF for catalytic hydrogenation

-

Hydrogen gas (for catalytic hydrogenation)

Procedure (using Sodium Borohydride):

-

Dissolve tert-butyl 4-hydroxyindole-1-carboxylate (1.0 eq) in methanol or ethanol at 0 °C.

-

Slowly add sodium borohydride (2.0-4.0 eq) in portions to the solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford this compound.

Procedure (using Catalytic Hydrogenation):

-

Dissolve tert-butyl 4-hydroxyindole-1-carboxylate in a suitable solvent like ethyl acetate or THF.

-

Add a catalytic amount of 10% Pd/C.

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate to obtain the desired product.

Route 2: From Substituted Nitroaromatics

Workflow for Synthesis from Nitroaromatics

Caption: Synthesis from Substituted Nitroaromatics.

Materials:

-

Di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas

Procedure:

-

Dissolve the di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate (1.0 eq) in methanol.

-

Add 10% Pd/C (typically 10% by weight of the starting material).

-

Stir the resulting mixture at room temperature under a hydrogen atmosphere (balloon or H-Cube).

-

Monitor the reaction by ¹H NMR or TLC.

-

Upon completion, filter the reaction mixture through Celite, washing with methanol.

-

The crude product can often be purified by crystallization or silica gel chromatography.

Functionalization Strategies

Once the core this compound is synthesized, further functionalization can be achieved at various positions.

C-H Functionalization

Direct C-H functionalization of the benzenoid ring of indoles and indolines is a powerful tool for introducing substituents.[7] While C2 and C3 functionalization is more common, methods for C4, C5, C6, and C7 functionalization are emerging.[7] For instance, directed C-H activation can be employed to introduce aryl or alkyl groups at specific positions.

Carbonylative Approaches

Carbonylation reactions offer a versatile method for the synthesis and functionalization of indole derivatives.[8][9] These reactions can be used to introduce carboxylates, amides, and other carbonyl-containing moieties. For example, palladium-catalyzed carbonylation of 2-alkynylanilines can yield indole-3-carboxylates.[9]

Cycloaddition Reactions

1,3-dipolar cycloaddition reactions can be utilized to construct complex spirooxindole scaffolds fused with other heterocyclic rings, starting from isatins and other suitable precursors.[10]

Data Summary

| Route | Starting Material | Key Intermediates | Typical Yields (%) | Key Advantages |

| 1 | 4-Hydroxyindole | tert-Butyl 4-hydroxyindole-1-carboxylate | 70-90 | Direct, fewer steps for the core structure. |

| 2 | Substituted Nitroaromatic | Di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate, t-butyl 3-alkyloxindole-3-carboxylate | 60-85 | High diversity, allows for substitution at C3. |

Conclusion

The synthesis of functionalized tert-butyl 4-hydroxyindoline-1-carboxylates is a critical endeavor in modern medicinal chemistry. The routes and protocols outlined in this guide provide a solid foundation for researchers to access these valuable building blocks. The choice of synthetic strategy will ultimately depend on the desired substitution pattern and the availability of starting materials. Future advancements in C-H functionalization and other catalytic methods will undoubtedly expand the synthetic toolbox for creating novel and potent indoline-based therapeutic agents.

References

- BenchChem. (n.d.). Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH) - Application Notes & Protocols.